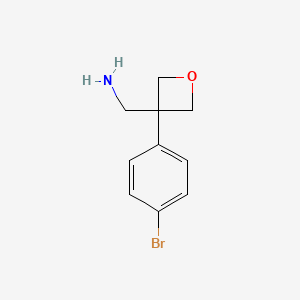

(3-(4-Bromophenyl)oxetan-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-bromophenyl)oxetan-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGYLWOGKQCUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromophenyl Oxetan 3 Yl Methanamine

Diastereoselective Control in Functional Group Transformations

The stereochemistry of the aminomethyl group relative to the aryl substituent at the C3 position of the oxetane (B1205548) ring is a critical aspect in the synthesis of pharmacologically active compounds. Achieving control over the diastereoselectivity during the introduction of the aminomethyl group or subsequent transformations is a key challenge. While specific studies detailing the diastereoselective synthesis of (3-(4-Bromophenyl)oxetan-3-yl)methanamine are not extensively documented in publicly available literature, general principles of stereocontrol in the functionalization of 3,3-disubstituted oxetanes can be applied.

The primary strategies for achieving diastereoselective control in the synthesis of compounds analogous to this compound revolve around two main approaches: diastereoselective addition to a prochiral precursor and diastereoselective transformation of a chiral intermediate.

Diastereoselective Addition to Prochiral Precursors:

A common strategy involves the use of a prochiral precursor, such as a 3-(4-bromophenyl)oxetan-3-carbaldehyde or a related ketone. Nucleophilic addition of an amine equivalent to the carbonyl group can proceed with diastereoselectivity, influenced by the steric bulk of the substituents on the oxetane ring and the reagents used. The use of chiral auxiliaries or catalysts can further enhance the diastereomeric excess.

Another approach is the diastereoselective hydrocyanation of a 3-(4-bromophenyl)oxetan-3-one, followed by reduction of the nitrile to the primary amine. The facial selectivity of the cyanide addition can be controlled by chiral reagents. Subsequent reduction of the nitrile to the amine typically does not affect the established stereocenter.

Diastereoselective Transformation of Chiral Intermediates:

Alternatively, a chiral precursor containing a functional group that can be converted to an aminomethyl group can be employed. For instance, a chiral 3-(4-bromophenyl)-3-(hydroxymethyl)oxetane can be converted to the corresponding amine via a Mitsunobu reaction with a nitrogen nucleophile or by conversion of the alcohol to a good leaving group followed by substitution with an azide (B81097) and subsequent reduction. The stereochemical outcome of these reactions is dependent on the mechanism (e.g., S(_N)2 inversion or retention of configuration).

The Henry reaction, or nitroaldol reaction, between a 3-(4-bromophenyl)oxetan-3-carbaldehyde and nitromethane (B149229) would yield a nitro alcohol, which can then be reduced to the corresponding amino alcohol. The diastereoselectivity of the Henry reaction can be controlled using chiral catalysts or bases.

Below is a table summarizing potential diastereoselective functional group transformations that could be applied in the synthesis of this compound, based on established methodologies for related compounds.

| Precursor | Reagents and Conditions | Transformation | Method of Diastereoselective Control |

| 3-(4-Bromophenyl)oxetan-3-carbaldehyde | 1. Chiral amine, acid catalyst2. Reducing agent (e.g., NaBH(_3)CN) | Reductive Amination | Use of a chiral amine as a nucleophile or auxiliary. |

| 3-(4-Bromophenyl)oxetan-3-one | 1. Chiral cyanide source (e.g., TMSCN with a chiral Lewis acid)2. Reducing agent (e.g., LiAlH(_4)) | Hydrocyanation and Reduction | Chiral Lewis acid catalysis to control the facial selectivity of cyanide addition. |

| Chiral 3-(4-Bromophenyl)-3-(hydroxymethyl)oxetane | 1. TsCl, pyridine2. NaN(_3)3. H(_2), Pd/C | Nucleophilic Substitution | S(_N)2 reaction with inversion of stereochemistry. |

| 3-(4-Bromophenyl)oxetan-3-carbaldehyde | 1. Nitromethane, chiral base2. Reducing agent (e.g., H(_2), Raney Ni) | Henry Reaction and Reduction | Use of a chiral base or catalyst to control the stereochemistry of the nitroaldol addition. |

It is important to note that the efficiency and level of diastereoselectivity for these transformations would need to be empirically determined for the specific substrate, this compound. The choice of solvent, temperature, and specific reagents would play a crucial role in optimizing the stereochemical outcome.

Article on the Chemical Compound “this compound” Forthcoming Pending Availability of Specific Research Data

Efforts to generate a detailed scientific article on the chemical transformations and reactivity of "this compound" have revealed a significant gap in the currently available scientific literature. While general principles of oxetane and primary amine chemistry are well-documented, specific research findings, detailed experimental data, and comprehensive reactivity studies directly pertaining to this particular compound are not sufficiently available to construct a thorough and scientifically accurate article that adheres to the requested detailed outline.

The planned article was structured to focus on the chemical transformations and reactivity of "this compound," with a specific emphasis on the ring-opening reactions of its oxetane moiety and the reactivity of its primary amine functional group. The intended sections and subsections were as follows:

Chemical Transformations and Reactivity of this compound 3.1. Ring-Opening Reactions of the Oxetane Moiety 3.1.1. Nucleophile-Induced Ring Opening Mechanisms 3.1.2. Acid-Catalyzed Ring Opening 3.1.3. Strain-Induced Reactivity and Ring Expansions 3.2. Reactivity of the Primary Amine Functional Group 3.2.1. Nucleophilic Reactivity of the Aminomethyl Moiety 3.2.2. Alkylation and Acylation Reactions

A comprehensive search of scholarly articles, chemical databases, and patents was conducted to gather the necessary information for each of these sections. The search yielded a foundational understanding of the reactivity of related oxetane-containing compounds and primary amines in general.

General principles suggest that the oxetane ring in "this compound" would be susceptible to nucleophile-induced ring-opening due to its inherent ring strain. nih.govyoutube.com Nucleophilic attack would likely occur at one of the methylene (B1212753) carbons of the oxetane ring, leading to the formation of a 1,3-disubstituted propane (B168953) derivative. The regioselectivity of this attack would be influenced by both steric and electronic factors. magtech.com.cn

Similarly, acid-catalyzed ring-opening is a characteristic reaction of oxetanes. connectjournals.comresearchgate.net Protonation of the oxetane oxygen would activate the ring towards nucleophilic attack, even by weak nucleophiles. The presence of the 3-aryl-3-aminomethyl substitution pattern would be expected to influence the stability of potential carbocationic intermediates, thereby directing the regiochemical outcome of the ring-opening. google.com The high reactivity of the oxetane ring is fundamentally driven by its significant strain energy . nih.gov This stored energy provides a thermodynamic driving force for reactions that lead to ring-opening or ring expansion . nih.gov

Regarding the primary amine functional group , its lone pair of electrons confers nucleophilic character to the aminomethyl moiety. This would allow the compound to participate in various nucleophilic substitution and addition reactions. The steric hindrance around the primary amine, being attached to a quaternary carbon, would likely modulate its reactivity. nih.govacs.orgnih.gov

Standard reactions of primary amines, such as alkylation and acylation , would be expected to occur. wikipedia.orgnih.govyoutube.com Alkylation with alkyl halides could lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, though overalkylation can be a challenge. wikipedia.org Acylation with acyl halides or anhydrides would yield the corresponding amides. The feasibility and efficiency of these reactions would depend on the specific reagents and conditions employed, particularly considering the potential for steric hindrance. acs.orgnih.govyoutube.com

Despite the ability to extrapolate these general reactivity patterns, the creation of a detailed and scientifically robust article requires specific experimental data, including reaction conditions, yields, and spectroscopic characterization of products for "this compound." The absence of such specific studies in the public domain prevents the generation of the in-depth content and data tables as per the user's instructions.

Further research and publication of studies focusing specifically on the synthesis and reactivity of "this compound" are necessary to enable the creation of a comprehensive scientific article on this compound.

Chemical Transformations and Reactivity of 3 4 Bromophenyl Oxetan 3 Yl Methanamine

Reactivity of the Primary Amine Functional Group

Formation of Imines and Amides

The primary amine functionality of (3-(4-Bromophenyl)oxetan-3-yl)methanamine serves as a nucleophile, enabling the formation of imines and amides.

Imines: The reaction of this compound with aldehydes or ketones, typically under acid catalysis, results in the formation of the corresponding imine, also known as a Schiff base. masterorganicchemistry.comyoutube.comlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org The steric hindrance around the primary amine, due to the adjacent quaternary carbon of the oxetane (B1205548) ring, may influence the reaction rate, potentially requiring more forcing conditions or longer reaction times compared to unhindered primary amines. The general mechanism involves an initial nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org

Amides: Amide bond formation can be achieved by reacting this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Direct condensation with a carboxylic acid often requires high temperatures or the use of coupling agents to overcome the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org More commonly, carboxylic acids are activated using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the reaction with more electrophilic acyl chlorides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, provides a high-yielding route to the corresponding amide. rsc.org One-pot methods using thionyl chloride to activate the carboxylic acid in situ have also been shown to be effective for the synthesis of amides from sterically hindered amines.

The following table presents representative conditions for imine and amide formation with amines that have similar steric environments to the target compound.

| Amine Substrate (Analog) | Reagent | Conditions | Product | Yield (%) | Reference |

| Benzylamine | Benzaldehyde | Methanol, rt | N-Benzylidenebenzylamine | High | masterorganicchemistry.com |

| Sterically Hindered Amine | Carboxylic Acid, SOCl₂ | One-pot | N-Substituted Amide | Excellent | |

| Primary Amine | Carboxylic Acid, DCC | DMF, 0 °C to rt | N-Substituted Amide | High | |

| Benzylamine | Phenylacetic acid | Hydrothermal (250 °C) | N-Benzyl-2-phenylacetamide | 90.6 |

Reactivity of the Bromophenyl Substituent

The bromine atom on the phenyl ring is a key functional group that allows for a wide range of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium species, initiating several powerful cross-coupling catalytic cycles. organic-chemistry.orgwikipedia.orgmdpi.comlibretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromophenyl group with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgnih.govtcichemicals.comresearchgate.net The reaction is catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The unprotected primary amine in the substrate could potentially coordinate to the palladium catalyst, but studies on similar ortho-bromoanilines have shown that Suzuki-Miyaura couplings can proceed efficiently without the need for a protecting group. The choice of ligand, base, and solvent is crucial for achieving high yields. A variety of aryl, heteroaryl, and vinyl groups can be introduced at the para-position of the phenyl ring using this methodology.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromophenyl group with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.comlibretexts.org The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The presence of the amine functionality is generally tolerated under Heck reaction conditions.

Below is a table summarizing typical conditions for these cross-coupling reactions on analogous bromophenyl compounds.

| Substrate (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | Biaryl | >95 | |

| ortho-Bromoaniline | Arylboronic ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 2-Aminobiaryl | 80-97 | |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | Stilbene | High | |

| Aryl Bromide | Cyclopent-2-en-1-one | Pd(OAc)₂ | KF | DMF | 3-Arylcycloalk-2-en-1-one | Good |

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. msu.edulibretexts.orgwikipedia.orguomustansiriyah.edu.iq The regiochemical outcome of the substitution is dictated by the directing effects of the two existing substituents: the bromine atom and the (3-(aminomethyl)oxetan-3-yl) group.

The bromine atom is a deactivating but ortho, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. uomustansiriyah.edu.iq The alkyl substituent at the para-position is an activating, ortho-directing group. Since the para position is already occupied by the bromine, both groups direct incoming electrophiles to the positions ortho to the alkyl group (i.e., meta to the bromine). The steric bulk of the oxetane-containing substituent would likely hinder substitution at the adjacent ortho positions, making substitution at the positions ortho to the bromine less favorable. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the (3-(aminomethyl)oxetan-3-yl) group. It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the primary amine will be protonated to form an ammonium salt, which is a strongly deactivating and meta-directing group. In this case, substitution would be directed to the positions meta to the ammonium group.

Halogen-Metal Exchange Reactions and Further Functionalization

Halogen-metal exchange offers a powerful method for converting the aryl bromide into a highly reactive organometallic intermediate, which can then be trapped with various electrophiles. nih.govwikipedia.orgrsc.orgresearchgate.netharvard.edu This reaction is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The exchange of bromine for lithium is generally a very fast process.

A key consideration for this compound is the presence of the acidic N-H proton of the primary amine. This proton will react with the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent would be required: one to deprotonate the amine and a second to perform the halogen-metal exchange. Alternatively, the amine can be protected prior to the exchange reaction. Another approach involves the use of a combination of i-PrMgCl and n-BuLi, which has been shown to effect bromine-metal exchange on substrates bearing acidic protons under non-cryogenic conditions. nih.gov Once the aryllithium or aryl Grignard species is formed, it can react with a wide array of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or isocyanates (to form amides), allowing for extensive functionalization of the aromatic ring.

Multi-Component Reactions and Modular Synthesis

This compound is a suitable candidate for use in multi-component reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation from three or more reactants. nih.gov The primary amine functionality is particularly well-suited for isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov

In a potential Ugi four-component reaction (U-4CR), this compound could be combined with a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govbeilstein-journals.org The reaction proceeds through the initial formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate to form an α-acylamino amide product. beilstein-journals.org Even sterically hindered amines have been shown to participate effectively in Ugi reactions. beilstein-journals.org The presence of the bromophenyl group in the final product provides a synthetic handle for further diversification through the cross-coupling reactions described previously, showcasing a powerful strategy for modular synthesis. This combination of MCRs followed by post-condensation modifications allows for the rapid generation of a library of structurally diverse and complex molecules from a single core structure.

Advanced Spectroscopic and Structural Elucidation of 3 4 Bromophenyl Oxetan 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For (3-(4-Bromophenyl)oxetan-3-yl)methanamine, both ¹H and ¹³C NMR are essential for assigning the positions of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Analysis

While specific experimental data for this compound is not widely available in published literature, the expected ¹H NMR spectrum can be predicted based on its structural components. The spectrum would exhibit distinct signals corresponding to the aromatic protons of the 4-bromophenyl group, the methylene (B1212753) protons of the oxetane (B1205548) ring, the methylene protons of the aminomethyl group, and the amine protons.

The protons on the 4-bromophenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern. The four methylene protons of the oxetane ring are diastereotopic and would be expected to show complex splitting patterns, likely as doublets or multiplets, in the upfield region (around δ 4.0-5.0 ppm). The methylene protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet, and the two amine protons (-NH₂) would also produce a singlet, which may be broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each unique carbon atom.

The 4-bromophenyl group would show four signals: one for the carbon atom bonded to the bromine (C-Br), one for the carbon attached to the oxetane ring, and two for the remaining aromatic carbons. The quaternary carbon of the oxetane ring bonded to both the bromophenyl and aminomethyl groups would have a characteristic chemical shift. The two methylene carbons of the oxetane ring are equivalent and would produce a single signal, while the methylene carbon of the aminomethyl group would also have a distinct chemical shift.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br (Aromatic) | ~122 |

| C-quat (Aromatic) | ~145 |

| CH (Aromatic) | ~128-132 |

| C-quat (Oxetane) | ~45 |

| CH₂ (Oxetane) | ~80 |

Note: These are estimated values and actual experimental values may vary.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₁₂BrNO), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. Fragmentation analysis would likely involve cleavage of the C-C bond between the oxetane ring and the aminomethyl group, as well as fragmentation of the oxetane ring itself.

Chiral Chromatography for Enantiomeric Purity Assessment

The central carbon atom of the oxetane ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the standard method for separating and quantifying these enantiomers.

The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the two enantiomeric peaks. This analysis is crucial for determining the enantiomeric excess (ee) or enantiomeric purity of a sample, which is vital in pharmaceutical applications where enantiomers can have different biological activities. While specific methods for this compound are not detailed in the literature, general approaches for separating similar chiral amines often utilize polysaccharide-based or Pirkle-type chiral columns.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is a powerful technique that can provide an unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, a successful crystallographic analysis would confirm the connectivity of the atoms, the puckered conformation of the four-membered oxetane ring, and the absolute configuration (R or S) of the stereocenter. This technique provides the most definitive structural evidence but is contingent on the ability to grow a suitable single crystal of the compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational Studies on 3 4 Bromophenyl Oxetan 3 Yl Methanamine and Its Derivatives

Molecular Modeling and Geometry Optimization

Molecular modeling is the first step in the computational analysis of a compound, aiming to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For (3-(4-Bromophenyl)oxetan-3-yl)methanamine, this would be achieved using methods like Density Functional Theory (DFT), which has been successfully applied to explore the structural properties of various organic molecules, including other bromophenyl derivatives. nih.govresearchgate.net

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of an initial molecular structure until the forces on each atom are close to zero, and the total energy of the molecule is at its lowest point. A common computational approach involves using a specific functional, such as B3LYP, paired with a basis set like 6-31G(d,p), to accurately model the molecule's electronic structure and geometry. nih.gov The resulting optimized structure provides critical data on the compound's fundamental geometric parameters.

Table 1: Representative Geometric Parameters Calculated for Optimized Molecular Structures (Note: This table is illustrative of typical outputs from geometry optimization calculations. Specific values for this compound would require a dedicated computational study.)

| Parameter | Description | Typical Value Range |

| C-O (oxetane) | Bond length between carbon and oxygen in the oxetane (B1205548) ring | 1.43 - 1.46 Å |

| C-C (oxetane) | Bond length between carbon atoms in the oxetane ring | 1.54 - 1.56 Å |

| C-Br | Bond length of the carbon-bromine bond on the phenyl ring | ~1.90 Å |

| ∠ O-C-C (oxetane) | Bond angle within the oxetane ring | ~88° - 92° |

| ∠ C-C-C (oxetane) | Bond angle within the oxetane ring | ~85° - 88° |

| Dihedral Angle | Torsion angle defining the ring pucker | Varies |

Conformational Analysis of the Oxetane Ring and Substituents

Conformational analysis is crucial for understanding the spatial arrangement of atoms in a molecule, which can significantly influence its physical and chemical properties. The four-membered oxetane ring is not planar and typically adopts a puckered or bent conformation to relieve ring strain. The degree of this puckering and the preferred orientation of the substituents—the 4-bromophenyl group and the methanamine group—are key questions addressed by conformational analysis. rsc.org

Electronic Structure Calculations (e.g., DFT Studies)

Electronic structure calculations, particularly those using DFT, provide deep insights into the distribution of electrons within a molecule, which governs its reactivity. mdpi.com Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between HOMO and LUMO (ΔE) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov In an MEP map of this compound, negative potential (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms, highlighting these as sites for electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms of the amine group, indicating sites for nucleophilic attack.

Table 2: Key Electronic Properties Calculated via DFT for an Analogous Thiophene-Imine Derivative (Source: Adapted from studies on N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives. nih.govresearchgate.net Similar calculations would be performed for the title oxetane compound.)

| Parameter | Symbol | Definition | Typical Calculated Value |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.7 to 4.2 eV |

| Ionization Potential | I | -EHOMO | 5.5 to 6.5 eV |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 eV |

| Chemical Hardness | η | (I - A) / 2 | 1.8 to 2.1 eV |

These descriptors help to quantify the molecule's reactivity and predict how it will interact with other chemical species. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. By performing calculations on an optimized geometry, it is possible to predict parameters like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. liverpool.ac.uk

Table 3: Experimental ¹H NMR Data for a Related Compound, 3-phenoxymethyloxetan-3-ylamine (Source: Adapted from Connect Journals. connectjournals.com This data serves as an example for comparison with computationally predicted values.)

| Signal (δ ppm) | Multiplicity | Integration | Assignment |

| 4.20 | singlet | 2H | CH₂OAr |

| 4.50 | doublet | 2H | oxetane ring |

| 4.70 | doublet | 2H | oxetane ring |

| 6.80 | doublet | 2H | ArH |

| 6.90 | triplet | 1H | ArH |

| 7.40 | triplet | 2H | ArH |

Reaction Pathway Analysis and Mechanistic Investigations

Computational studies are instrumental in exploring potential reaction pathways and elucidating reaction mechanisms. For this compound, a key area of investigation would be the reactivity of the strained oxetane ring. The four-membered ring is susceptible to ring-opening reactions under various conditions (e.g., acidic or nucleophilic).

By modeling the reaction pathway, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate—and calculate the activation energy required for the reaction to proceed. This information is critical for predicting reaction rates and understanding why certain products are formed over others. For instance, computational analysis could be used to model the mechanism of a copper-catalyzed cascade reaction involving an oxetane, similar to those reported for the synthesis of complex spirocycles. mdpi.com Such studies would map the energy profile of the entire reaction, from reactants through intermediates and transition states to the final products, providing a complete mechanistic picture that is often inaccessible through experimental means alone.

Synthetic Applications and Derivatization Strategies of 3 4 Bromophenyl Oxetan 3 Yl Methanamine

Role as a Versatile Synthetic Building Block and Intermediate

(3-(4-Bromophenyl)oxetan-3-yl)methanamine is a trifunctional building block featuring a central 3,3-disubstituted oxetane (B1205548) core, a primary aminomethyl group, and a 4-bromophenyl substituent. This unique combination of functional groups makes it a highly valuable intermediate for the synthesis of a diverse array of chemical entities. The oxetane ring, while stable under many reaction conditions, can also participate in ring-opening reactions, providing access to more complex acyclic structures. nih.gov

The primary amine serves as a key handle for a multitude of chemical transformations, including but not limited to:

Amide and Sulfonamide Formation: Reaction with carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a wide range of functional groups.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.

The bromophenyl group is a versatile precursor for various cross-coupling reactions, most notably:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl systems. researchgate.netresearchgate.netnih.gov

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

Sonogashira Coupling: Creation of carbon-carbon bonds with terminal alkynes.

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

The 3,3-disubstituted oxetane core imparts specific conformational constraints and can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability. researchgate.netmagtech.com.cn This makes it an attractive scaffold for the design of bioactive compounds and advanced materials.

Design and Synthesis of Complex Molecular Architectures Featuring the Oxetane Core

The multifunctional nature of this compound allows for the design and synthesis of intricate molecular architectures. By strategically combining reactions at the amine and the bromophenyl group, complex scaffolds can be assembled in a modular and efficient manner.

For instance, a sequential derivatization approach can be employed. The primary amine can first be acylated or sulfonated to introduce a desired functional group. Subsequently, the bromophenyl moiety can be subjected to a Suzuki-Miyaura coupling reaction to introduce a second point of diversity. This strategy allows for the rapid generation of a library of compounds with varying substituents at both ends of the molecule, all centered around the rigid oxetane core.

Furthermore, the oxetane ring itself can be utilized as a reactive component. Under specific conditions, the strained four-membered ring can be opened by nucleophiles, leading to the formation of 1,3-disubstituted propanol (B110389) derivatives. This ring-opening strategy can be employed to access more flexible structures or to introduce additional functional groups. nih.govbeilstein-journals.org

The following table illustrates potential synthetic pathways for creating complex molecules from this compound:

| Starting Material | Reagent 1 (Amine Derivatization) | Intermediate | Reagent 2 (Aryl Bromide Derivatization) | Final Product |

| This compound | Acetyl chloride | N-((3-(4-Bromophenyl)oxetan-3-yl)methyl)acetamide | Phenylboronic acid, Pd catalyst | N-((3-(Biphenyl-4-yl)oxetan-3-yl)methyl)acetamide |

| This compound | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl-1-(3-(4-bromophenyl)oxetan-3-yl)methanamine | 4-Methoxyphenylboronic acid, Pd catalyst | N-Benzyl-1-(3-(4'-methoxybiphenyl-4-yl)oxetan-3-yl)methanamine |

| This compound | Methanesulfonyl chloride | N-((3-(4-Bromophenyl)oxetan-3-yl)methyl)methanesulfonamide | Pyrrolidine, Pd catalyst | N-((3-(4-(Pyrrolidin-1-yl)phenyl)oxetan-3-yl)methyl)methanesulfonamide |

Development of Diverse Functionalized Derivatives for Organic Synthesis and Material Sciences

The derivatization of this compound can lead to a wide range of functionalized molecules with potential applications in both organic synthesis and material sciences.

In organic synthesis, these derivatives can serve as chiral ligands for asymmetric catalysis, leveraging the stereodefined center of the oxetane core. The introduction of coordinating groups through derivatization of the amine and aryl bromide can lead to novel ligand architectures.

In the realm of material sciences, the rigid oxetane scaffold combined with the potential for creating extended conjugated systems through derivatization of the bromophenyl group makes these compounds interesting candidates for:

Organic Light-Emitting Diodes (OLEDs): The introduction of chromophoric and electron-transporting or hole-transporting moieties can lead to new emissive materials.

Liquid Crystals: The rigid, rod-like structure that can be generated through biaryl formation may induce liquid crystalline behavior.

Polymers: The primary amine can be used as a monomer in polymerization reactions, leading to the formation of polyamides or polyimides containing the oxetane moiety in the polymer backbone.

The following table provides examples of functionalized derivatives and their potential applications:

| Derivative | Functionalization | Potential Application |

| N-((3-(4'-(Trifluoromethyl)biphenyl-4-yl)oxetan-3-yl)methyl)acetamide | Suzuki coupling and amidation | Bioactive molecule synthesis |

| N-((3-(4-(9H-Carbazol-9-yl)phenyl)oxetan-3-yl)methyl)aniline | Buchwald-Hartwig amination and N-arylation | Hole-transporting material for OLEDs |

| Poly[imino(3-(4-phenylphenyl)oxetan-3,3-diyl)methylene] | Polymerization via the amine | Novel polymer with tailored properties |

Comparative Analysis with Structurally Related Oxetane-Containing Compounds in Synthetic Transformations

The synthetic utility of this compound can be better understood by comparing it with other structurally related oxetane-containing compounds.

Compared to 3-amino-3-methyloxetane , the presence of the 4-bromophenyl group in this compound offers an additional site for synthetic modification, allowing for the creation of more complex and rigid structures. The phenyl group also introduces steric bulk, which can influence the reactivity of the adjacent amine and the oxetane ring.

In comparison with (3-(4-fluorophenyl)oxetan-3-yl)methanamine , the bromo-substituent is more versatile for cross-coupling reactions. bldpharm.com While fluoroaromatics can participate in certain coupling reactions, bromoaromatics are generally more reactive and compatible with a wider range of catalytic systems.

When contrasted with (3-(4-bromophenyl)oxetan-3-yl)methanol (B1501573) , the methanamine derivative provides a more nucleophilic handle for derivatization. bldpharm.comlookchem.com While the alcohol can be converted to other functional groups, the primary amine allows for direct and efficient formation of amides, sulfonamides, and secondary/tertiary amines, which are prevalent in pharmaceuticals and functional materials.

The following table summarizes a comparative analysis of related oxetane building blocks:

| Compound | Key Functional Groups | Primary Synthetic Advantages |

| This compound | Primary amine, Aryl bromide, Oxetane | Trifunctional; suitable for sequential or orthogonal derivatization. |

| 3-Amino-3-methyloxetane | Primary amine, Oxetane | Simpler scaffold; useful for introducing a basic oxetane motif. |

| (3-(4-Fluorophenyl)oxetan-3-yl)methanamine | Primary amine, Aryl fluoride (B91410), Oxetane | Aryl fluoride can be used for specific nucleophilic aromatic substitution reactions. bldpharm.com |

| (3-(4-Bromophenyl)oxetan-3-yl)methanol | Primary alcohol, Aryl bromide, Oxetane | Alcohol can be oxidized or converted to other functional groups. bldpharm.comlookchem.com |

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes for Oxetane-Substituted Amines

The synthesis of oxetanes has traditionally relied on methods such as the Paternò-Büchi reaction and intramolecular Williamson ether synthesis. acs.orgnih.govmdpi.com However, these approaches often suffer from drawbacks, including the need for harsh UV irradiation, which can lead to side products, or cumbersome multi-step sequences to prepare the necessary precursors. acs.orgnih.govresearchgate.net Recognizing these limitations, the chemical community is increasingly focused on developing more efficient, sustainable, and "green" synthetic methodologies. ontosight.airesearchgate.net

A key area of future development is the creation of synthetic routes that minimize waste and utilize milder conditions. ontosight.ai One promising strategy involves a new synthetic disconnection that enables access to oxetanes from simple, unactivated alcohol substrates through C–H functionalization. acs.orgresearchgate.net This approach avoids lengthy precursor synthesis and is suitable for late-stage functionalization of complex molecules. nih.gov Another avenue involves the refinement of methods for producing 3,3-disubstituted oxetanes, which are direct precursors to compounds like (3-(4-Bromophenyl)oxetan-3-yl)methanamine. connectjournals.com For instance, the synthesis of 3-(bromomethyl)oxetan-3-yl)methanol from 2,2-bis(bromomethyl)propane-1,3-diol provides a key intermediate that can be further elaborated. connectjournals.com The direct amination of (3-alkyloxetan-3-yl)methanol derivatives using ammonia (B1221849) in the presence of specific catalysts also represents a more atom-economical approach compared to traditional multi-step conversions. google.com

| Synthetic Strategy | Traditional Approaches | Novel & Sustainable Approaches |

| Key Reaction | Paternò-Büchi Reaction, Williamson Ether Synthesis acs.orgnih.gov | C-H Functionalization, Catalytic Amination, Flow Chemistry acs.orgmdpi.comresearchgate.netgoogle.com |

| Starting Materials | Carbonyls and alkenes; 1,3-halohydrins nih.govmdpi.com | Native primary or secondary alcohols nih.govresearchgate.net |

| Conditions | Often require UV irradiation or strong bases acs.orgconnectjournals.com | Mild, photocatalytic, or flow conditions acs.orgmdpi.com |

| Advantages | Established and well-understood for certain substrates. | Greater efficiency, fewer steps, better atom economy, improved sustainability. ontosight.airesearchgate.net |

| Limitations | Substrate-dependent selectivity, harsh conditions, multi-step sequences. acs.orgresearchgate.net | Newer methods may require further optimization for broad applicability. |

Exploration of Advanced Catalytic Methods for Selective Functionalization

Catalysis is central to modern organic synthesis, and its application to oxetane (B1205548) chemistry is a frontier of active research. ontosight.ai Future work will undoubtedly focus on leveraging advanced catalytic systems to achieve selective functionalization of the oxetane core and its substituents. Photoinduced intermolecular Hydrogen Atom Transfer (HAT) reactions, for example, represent an emerging strategy that uses photocatalysis to drive transformations under exceptionally mild conditions. acs.org

For a molecule such as this compound, the bromophenyl group is a prime handle for catalytic cross-coupling reactions. The exploration of Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed reactions will allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, thus rapidly expanding the chemical space around this scaffold. mdpi.comresearchgate.net Furthermore, rhodium-catalyzed processes, such as O-H insertion and C-C bond-forming cyclizations, are being developed to create highly substituted oxetane derivatives that are valuable as building blocks for drug discovery. researchgate.net Biocatalysis also presents an environmentally friendly alternative for achieving high stereo- and regioselectivity, a key advantage in pharmaceutical development. researchgate.net

| Catalytic Method | Catalyst Type | Application in Oxetane Chemistry | Potential Advantage |

| Photocatalysis | e.g., Organic Dyes, Iridium complexes | Photoinduced HAT reactions for C-H functionalization to form the oxetane ring. acs.org | Extremely mild reaction conditions, high functional group tolerance. researchgate.net |

| Transition Metal Catalysis | Palladium, Rhodium, Gold | Suzuki coupling of aryl halides, C-H activation, O-H insertion, oxidative cyclization. researchgate.netresearchgate.netatlantis-press.com | High efficiency, selectivity, and applicability to complex molecule synthesis. |

| Organocatalysis | e.g., Amines, Phosphines | Asymmetric synthesis and functionalization. researchgate.net | Avoids toxic heavy metals, often provides high enantioselectivity. |

| Biocatalysis | Enzymes | Asymmetric synthesis of chiral oxetane precursors. researchgate.net | Environmentally benign, remarkable stereo- and regioselectivity. |

Integration into Diverse Polycyclic and Spirocyclic Architectures

To explore novel regions of chemical space, researchers are increasingly looking to incorporate unique motifs like oxetanes into more complex three-dimensional structures, such as polycyclic and spirocyclic systems. acs.org Spirocycles, in particular, are of great interest in medicinal chemistry as they introduce conformational rigidity and novel exit vectors for substituent placement.

Future research will focus on developing robust strategies to construct these intricate architectures. One demonstrated approach involves the use of ring-closing metathesis (RCM) with a Grubbs catalyst to form spirocyclic oxetanes from a diallyl-substituted oxetane precursor. chemrxiv.org Another method is the cycloisomerization of appropriate substrates to generate the spiro-oxetane core. beilstein-journals.org The late-stage functionalization of complex polycyclic natural products or drug molecules with oxetane-containing fragments is another powerful strategy. acs.orgnih.gov This allows for the modification of known bioactive scaffolds to improve properties like solubility and metabolic stability, leveraging the unique characteristics of the oxetane ring. The development of synthetic routes to a wider variety of substituted spirocyclic oxetanes remains a key objective. acs.org

Systematic Investigation of Structure-Reactivity Relationships within Novel Oxetane Derivatives

A fundamental understanding of how substituents on the oxetane ring influence its stability and reactivity is crucial for its rational application in drug design and synthesis. Contrary to the traditional view of oxetanes as fragile and overly reactive, recent studies have shown that the 3,3-disubstituted oxetane core is remarkably tolerant to a wide range of chemical conditions, including oxidation, reduction, alkylation, and acylation. chemrxiv.org

Future investigations will aim to systematically map these structure-reactivity relationships. For instance, the outcome of oxidation reactions on hydroxymethyl-substituted oxetanes has been shown to be substrate-specific; the presence of an adjacent N-Boc protecting group favors oxidation with the Dess-Martin periodinane (DMP), while simple alkyl-substituted variants are more robustly oxidized with potassium permanganate. chemrxiv.org This highlights the subtle electronic and steric effects that govern reactivity. The strained nature of the four-membered ring facilitates ring-opening reactions with nucleophiles, a reactivity that can be either a desired synthetic transformation or an unwanted decomposition pathway. acs.orgchemrxiv.org A systematic study correlating substituent patterns with the propensity for ring-opening under acidic or basic conditions will be invaluable for chemists seeking to incorporate this heterocycle into complex synthetic sequences. chemrxiv.org

Q & A

Q. Advanced

- Step 1 (Oxetane Formation) : Use BF₃·OEt₂ as a Lewis catalyst to enhance ring-closure efficiency (yield ↑15–20%).

- Step 2 (Bromophenyl Coupling) : Optimize Pd(PPh₃)₄ loading (2–5 mol%) and microwave-assisted heating (80°C, 30 min) for faster coupling .

- Step 3 (Amine Reduction) : Replace Raney-Ni with PtO₂ in EtOH to minimize byproducts; monitor via LC-MS for intermediate nitrile conversion .

Contradictions in yield often arise from trace moisture—strict anhydrous conditions (molecular sieves, glovebox) are critical .

How does the oxetane ring influence the compound’s pharmacokinetic properties in drug discovery?

Advanced

The oxetane’s ring strain (≈106 kJ/mol) enhances:

- Metabolic Stability : Reduces CYP450 oxidation compared to linear ethers.

- Solubility : Polar oxygen improves aqueous solubility (logP ≈1.8 vs. 2.5 for cyclohexane analogs).

- Bioavailability : Conformational rigidity increases target binding affinity (e.g., IC₅₀ < 100 nM for kinase inhibitors) .

Recent studies show oxetanes mimic carbonyl groups, making them isosteres in protease inhibitors .

What analytical approaches resolve discrepancies in spectroscopic data during structural elucidation?

Q. Advanced

- NMR Contradictions : Use 2D techniques (HSQC, HMBC) to assign overlapping signals. For example, the oxetane CH₂ protons (δ 4.2–4.5 ppm) may overlap with aromatic protons—deuterated solvents (DMSO-d₆) improve resolution .

- Mass Spectrometry : High-res ESI-MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 242.01 for C₁₀H₁₁BrNO⁺). Discrepancies >2 ppm suggest impurities .

- Crystallographic Cross-Validation : Compare experimental X-ray data with DFT-optimized structures (e.g., Gaussian09) to validate bond angles .

In biological assays, how should researchers design experiments to evaluate this compound’s enzyme inhibitory activity?

Q. Advanced

- Target Selection : Prioritize enzymes sensitive to steric hindrance (e.g., kinases, ATPases). The bromophenyl group may intercalate into hydrophobic pockets .

- Assay Conditions : Use TR-FRET (time-resolved fluorescence) for high-throughput screening. Include controls with unsubstituted oxetane analogs to isolate bromophenyl effects.

- Mechanistic Studies : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ, kₒff). Recent data shows Kd ≈ 120 nM for p97 ATPase inhibition .

How can computational modeling guide the derivatization of this compound for enhanced bioactivity?

Q. Advanced

- Docking Simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR). The bromine’s σ-hole may form halogen bonds with backbone carbonyls .

- QSAR Analysis : Correlate substituent effects (e.g., replacing Br with CF₃) on IC₅₀. Hammett plots show electron-withdrawing groups enhance activity (ρ ≈1.2) .

- ADMET Prediction : SwissADME estimates improved BBB permeability (TPSA ≈45 Ų) compared to bulkier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.